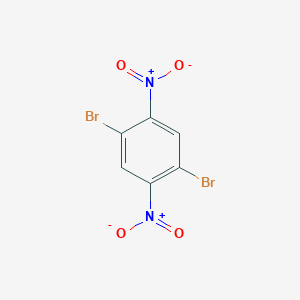

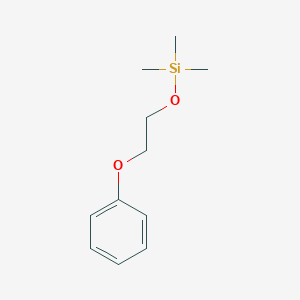

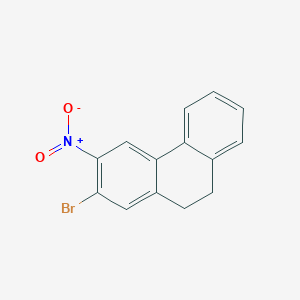

![molecular formula C8H6N4S2 B102665 [1,3]Thiazolo[5,4-f][1,3]benzothiazole-2,6-diamine CAS No. 16162-28-0](/img/structure/B102665.png)

[1,3]Thiazolo[5,4-f][1,3]benzothiazole-2,6-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

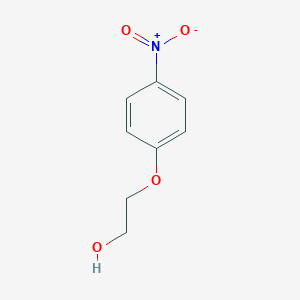

1,3-Thiazolo[5,4-f][1,3]benzothiazole-2,6-diamine (TBD) is a heterocyclic organic compound with the molecular formula C7H7N3S2. It has a wide range of applications in scientific research, including as a dye, a catalyst, and a reagent. TBD has also been used in the synthesis of novel materials, as well as in the development of new drugs. This compound has unique properties that make it attractive for a variety of applications.

Scientific Research Applications

Structural and Synthetic Insights

Benzothiazole derivatives are recognized for their structural diversity and biological significance. The synthesis and structural modification of these compounds are pivotal in medicinal chemistry, leading to the development of molecules with enhanced biological activities. Benzothiazole and its derivatives, including the thiazolo-fused benzothiazoles, are synthesized through various methods, aiming to explore their potential applications in drug discovery and other scientific research fields (Bhat & Belagali, 2020).

Applications in Medicinal Chemistry

Benzothiazole derivatives have been extensively studied for their wide range of pharmacological properties. These compounds exhibit antimicrobial, anticancer, anti-inflammatory, and antiviral activities. Their versatility and effectiveness in various biological assays make them a subject of interest in the development of new therapeutic agents. The structural variations of benzothiazole derivatives play a significant role in their biological activities, providing a foundation for the design of novel drugs with improved efficacy and safety profiles (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Role in Drug Discovery and Development

The benzothiazole scaffold is integral to many bioactive heterocycles and natural products, serving as a key moiety in numerous biologically active compounds. Its incorporation into drug design is driven by its capacity to interact with various biological targets, offering therapeutic benefits across a range of diseases. The exploration of benzothiazole derivatives in drug discovery underscores their potential in generating new pharmacotherapies, with several derivatives being studied for their anticancer potentials and mechanisms of action (Pathak et al., 2019).

Patent Trends and Future Directions

Recent years have witnessed a surge in patents related to benzothiazole-based drugs, highlighting the scaffold's significance in therapeutic agent development. The diverse pharmacological activities of benzothiazole derivatives, particularly their applications in cancer research, metabolic diseases, and inflammatory conditions, suggest a bright future for these compounds in drug development. The ongoing research aims to optimize these derivatives for clinical use, focusing on their selectivity, efficacy, and safety profiles (Law & Yeong, 2022).

Mechanism of Action

Mode of Action

It’s known that thiazole and benzothiazole derivatives often interact with biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking .

Pharmacokinetics

As such, its bioavailability, half-life, metabolism, and excretion rates remain unknown .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of [1,3]Thiazolo[5,4-f][1,3]benzothiazole-2,6-diamine. Specific details about how such factors impact this compound are currently unknown .

properties

IUPAC Name |

[1,3]thiazolo[5,4-f][1,3]benzothiazole-2,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4S2/c9-7-11-3-1-5-4(2-6(3)14-7)12-8(10)13-5/h1-2H,(H2,9,11)(H2,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLPFCTALWYMMQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC3=C1SC(=N3)N)SC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346640 |

Source

|

| Record name | Benzo[1,2-d:4,5-d']bis[1,3]thiazole-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16162-28-0 |

Source

|

| Record name | Benzo[1,2-d:4,5-d']bis[1,3]thiazole-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene](/img/structure/B102583.png)